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Compound of Interest

Compound Name: 3-Methoxy-4-nitrobenzonitrile

Cat. No.: B170296

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 3-
Methoxy-4-nitrobenzonitrile (CsHesN203), a valuable building block in medicinal chemistry and
materials science. This document is intended for researchers, scientists, and drug development
professionals, offering a centralized resource for the compound's nuclear magnetic resonance
(NMR), infrared (IR), and mass spectrometry (MS) data. While experimental data for this
specific molecule is not readily available in the public domain, this guide compiles predicted
data and relevant experimental data from closely related analogs to provide a robust analytical
profile.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 3-Methoxy-4-nitrobenzonitrile.
Predicted values are provided for the target compound, supplemented by experimental data
from analogous compounds for comparative purposes.

Table 1: *H NMR Spectral Data
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Chemical Coupling

Compound Solvent Shift (3) Multiplicity Constant Assignment
ppm (J) Hz

3-Methoxy-4-

nitrobenzonitr  CDCls ~4.0 s -OCHs

ile (Predicted)

~7.3 d ~8.0 H-5

~7.6 dd ~8.0, ~2.0 H-6

~7.8 d ~2.0 H-2

3-

Methoxybenz =~ CDCls 3.83 s -OCHs

onitrile[1]

7.13 d 8.0 Ar-H

7.23 d 8.0 Ar-H

7.37 t 8.0 Ar-H

4-

Nitrobenzonit  CDCls 7.89 d 8.0 Ar-H

rile[1]

8.35 d 8.0 Ar-H

s = singlet, d = doublet, t = triplet, dd = doublet of doublets, Ar-H = Aromatic Proton

Table 2: *C NMR Spectral Data
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Compound Solvent Chemical Shift (6) ppm
_ o ~57 (-OCHs), ~110 (C-2), ~115
3-Methoxy-4-nitrobenzonitrile
_ CDCls (C-6), ~118 (CN), ~128 (C-5),
(Predicted)
~145 (C-4), ~155 (C-3)
o 55.3,112.9, 116.6, 118.6,
3-Methoxybenzonitrile[1] CDCls
119.1, 124.2,130.1, 159.4
. o 116.7,118.2, 124.2, 133.4,
4-Nitrobenzonitrile[1] CDCls

150.0

Table 3: Infrared (IR) Spectral Data

Functional Group

Characteristic Absorption (cm~?)

C=N (Nitrile)

2240 - 2220 (sharp, strong)

C-NOz2 (Nitro)

1550 - 1500 and 1360 - 1290 (strong)

C-O (Methoxy)

1275 - 1200 and 1075 - 1020 (strong)

C=C (Aromatic)

1600 - 1450 (variable)

C-H (Aromatic)

3100 - 3000 (variable)

Table 4: Mass Spectrometry (MS) Data

Parameter Value Source

Molecular Formula CsHeN20s3 PubChem
Monoisotopic Mass 178.0378 Da PubChem
Predicted Adducts m/z Predicted CCS (A?)
[M+H]* 179.04512 138.9

[M+NaJ* 201.02706 149.0

[M-H]- 177.03056 142.5

[M]*+ 178.03729 134.2
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Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data
presented above. These can be adapted based on the specific instrumentation available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e Sample Preparation:
o Weigh approximately 10-20 mg of 3-Methoxy-4-nitrobenzonitrile.

o Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCIs) in a clean,
dry NMR tube.

o Ensure the sample is fully dissolved. Gentle vortexing may be applied.
e 'H NMR Acquisition:

o Spectrometer: 400 MHz or higher field strength.

[¢]

Pulse Sequence: Standard single-pulse experiment.

Number of Scans: 16 to 64.

[¢]

[e]

Spectral Width: 0 - 10 ppm.

o

Reference: Tetramethylsilane (TMS) at 0.00 ppm.

e 13C NMR Acquisition:

[e]

Spectrometer: 100 MHz or higher.

[e]

Pulse Sequence: Proton-decoupled pulse sequence.

o

Number of Scans: 1024 or more to achieve adequate signal-to-noise.

[¢]

Spectral Width: 0 - 200 ppm.

[¢]

Reference: CDCls solvent peak at 77.16 ppm.
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Infrared (IR) Spectroscopy

e Sample Preparation:

o For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended.
Place a small amount of the solid sample directly on the ATR crystal.

o Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry
potassium bromide and pressing it into a thin, transparent disk.

o Data Acquisition:

o

Spectrometer: Fourier Transform Infrared (FT-IR) spectrometer.

[¢]

Range: 4000 - 400 cm™1.

Resolution: 4 cm~1.

[¢]

[e]

Acquire a background spectrum of the empty accessory before running the sample.

Mass Spectrometry (MS)

e Sample Preparation:

o Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile
solvent such as methanol or acetonitrile.

o Data Acquisition (Electron lonization - El):

[¢]

Instrumentation: Gas Chromatograph-Mass Spectrometer (GC-MS).

[e]

lonization Mode: Electron lonization (EI) at 70 eV.

o

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

o

Mass Range: m/z 40 - 400.

[¢]

The sample is introduced via the GC inlet, which separates it from any impurities before it
enters the mass spectrometer.
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Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a
chemical compound like 3-Methoxy-4-nitrobenzonitrile.

General Workflow for Spectroscopic Analysis
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Profile of 3-Methoxy-4-nitrobenzonitrile:
A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b170296#spectroscopic-data-for-3-methoxy-4-
nitrobenzonitrile-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of ress Hastt
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